molecular formula C24H25BrN2O B3862005 2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine

2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine

Cat. No. B3862005
M. Wt: 437.4 g/mol
InChI Key: JFVMVAHMXJKFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine is not fully understood. However, it is believed to exert its biological effects by inhibiting specific enzymes and proteins that are involved in the growth and proliferation of cancer cells, bacterial and fungal cells, and inflammatory processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of specific enzymes and proteins that are essential for bacterial and fungal cell survival. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine in lab experiments is its high potency and efficacy against various biological targets. However, the compound's low solubility in water and other solvents can pose a challenge in some experimental setups. Additionally, the high cost of synthesis and limited availability of the compound can limit its widespread use in scientific research.

Future Directions

There are several future directions for the research on 2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine. One potential area of investigation is its use in combination with other anticancer drugs to enhance their efficacy. Additionally, the compound's antibacterial and antifungal activities can be further studied for the development of novel antibiotics. Furthermore, the compound's anti-inflammatory properties can be explored for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, the synthesis method of this compound can be optimized to reduce costs and increase yields, making it more accessible for scientific research.
In conclusion, 2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine is a promising compound with various potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of novel drugs for the treatment of various diseases.

Scientific Research Applications

The potential applications of 2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine in scientific research are vast. It has been studied for its anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, this compound has been investigated for its antibacterial and antifungal activities, and it has demonstrated efficacy against several bacterial and fungal strains. Furthermore, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BrN2O/c1-17-6-4-8-20(14-17)26-12-13-27(21-9-5-7-18(2)15-21)24(26)22-16-19(25)10-11-23(22)28-3/h4-11,14-16,24H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVMVAHMXJKFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(C2C3=C(C=CC(=C3)Br)OC)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine
Reactant of Route 2
2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine
Reactant of Route 3
Reactant of Route 3
2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine
Reactant of Route 4
Reactant of Route 4
2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine
Reactant of Route 5
Reactant of Route 5
2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine
Reactant of Route 6
Reactant of Route 6
2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.